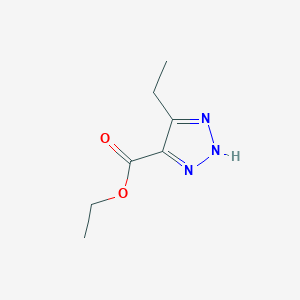

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate

Description

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate is a triazole derivative featuring an ethyl substituent at the 4-position and an ester group at the 5-position. These compounds are pivotal in medicinal chemistry, materials science, and corrosion inhibition due to their tunable electronic and steric properties .

Propriétés

IUPAC Name |

ethyl 5-ethyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-6(9-10-8-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRDGYNDJQKGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

Industrial Production Methods: In an industrial setting, the production of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The triazole ring allows for substitution reactions at different positions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that triazole derivatives exhibit significant activity against a range of bacterial and fungal strains. For instance, a series of triazole compounds were synthesized and tested against common pathogens, demonstrating that modifications at the triazole ring can enhance antimicrobial efficacy .

Anticancer Properties

Recent research has indicated that triazole derivatives may possess anticancer activity. Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate was evaluated in vitro for its cytotoxic effects on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study: Synthesis and Evaluation

A study focused on synthesizing ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate through a cycloaddition reaction of azides with alkynes. The resulting compound was subjected to biological assays to evaluate its effectiveness against specific cancer types. The findings revealed promising results, with IC50 values indicating substantial cytotoxicity compared to standard chemotherapeutics .

Agricultural Science

Fungicides and Herbicides

The compound has also been explored as a potential fungicide and herbicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate showed effective antifungal activity in preliminary tests against phytopathogenic fungi .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate demonstrated reduced incidence of fungal diseases compared to untreated controls. The trials highlighted the compound's potential as an eco-friendly alternative to conventional fungicides .

Materials Science

Polymer Chemistry

In materials science, ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate has been used as a building block in the synthesis of functional polymers. Its ability to undergo click chemistry reactions allows for the development of polymers with tailored properties for specific applications such as drug delivery systems and coatings .

Case Study: Development of Drug Delivery Systems

Research into drug delivery systems utilizing ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate has shown that polymers formed from this compound can encapsulate therapeutic agents effectively. In vitro studies demonstrated controlled release profiles that could be beneficial for targeted therapy applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites .

Comparaison Avec Des Composés Similaires

Physical and Spectroscopic Properties

Substituents alter electronic environments, as evidenced by NMR and HRMS

- Key Observations :

Structural and Computational Insights

- Crystallography : Tools like SHELXL and WinGX are standard for resolving triazole crystal structures, revealing intermolecular interactions (e.g., hydrogen bonds in 5-formyl derivatives ).

- Hirshfeld Analysis : Applied to assess packing efficiency, with formyl-substituted triazoles showing dominant H···O interactions .

Activité Biologique

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate (ETC) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of ETC, including its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with various azides under suitable conditions. Characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl acetoacetate + Azide | Reflux in DMSO | High |

| 2 | Purification via recrystallization | Ethanol | >90% |

Antimicrobial Activity

ETC has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activity.

Case Study: Antimicrobial Screening

In a study by Ogura et al., various triazole derivatives were screened for antimicrobial activity. ETC demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, showing that ETC had an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Table 2: Antimicrobial Activity of ETC

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The mechanism by which ETC exerts its antimicrobial effects is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungal cells, leading to cell membrane destabilization .

Other Biological Activities

Beyond its antimicrobial properties, ETC has been investigated for other biological activities:

Antiviral Properties

Recent studies have indicated that triazole derivatives can exhibit antiviral activity. For example, derivatives similar to ETC were tested against influenza viruses and showed promising results in reducing viral infectivity .

Table 3: Antiviral Activity of Triazole Derivatives

| Virus Strain | Inhibition (%) |

|---|---|

| H1N1 | >90 |

| H3N2 | >85 |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural modifications. In a study focusing on SAR, it was found that the introduction of various substituents at specific positions on the triazole ring could enhance or diminish biological activity .

Key Findings:

- Alkyl Substituents : The presence of longer alkyl chains increased hydrophobicity and improved membrane penetration.

- Aromatic Rings : Substituents that enhance π-π stacking interactions contributed to higher potency against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.